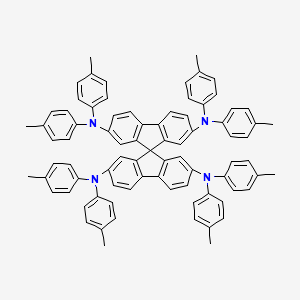

Spiro-ttb

Description

Properties

IUPAC Name |

2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis(4-methylphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H68N4/c1-53-9-25-61(26-10-53)82(62-27-11-54(2)12-28-62)69-41-45-73-74-46-42-70(83(63-29-13-55(3)14-30-63)64-31-15-56(4)16-32-64)50-78(74)81(77(73)49-69)79-51-71(84(65-33-17-57(5)18-34-65)66-35-19-58(6)20-36-66)43-47-75(79)76-48-44-72(52-80(76)81)85(67-37-21-59(7)22-38-67)68-39-23-60(8)24-40-68/h9-52H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMPLMOXGWULJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C=C(C=C5)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H68N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1097.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Highest Occupied Molecular Orbital (HOMO) Level of Spiro-TTB

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) level of 2,2',7,7'-Tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene (Spiro-TTB), a key parameter influencing its application in organic electronic devices. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction to Spiro-TTB

Spiro-TTB is a widely utilized hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells. Its molecular structure, featuring a spirobifluorene core functionalized with four di-p-tolylamino groups, imparts excellent thermal stability and a high glass transition temperature. The energy level of its HOMO is a critical factor that governs the efficiency of hole injection and transport from the adjacent active layer to the anode, thereby directly impacting overall device performance. A deeper HOMO level, as seen in Spiro-TTB compared to its analogue Spiro-OMeTAD, can lead to a higher open-circuit voltage (VOC) in solar cell applications.[1]

Quantitative Data Summary: HOMO Level of Spiro-TTB

The HOMO level of Spiro-TTB has been determined experimentally using various techniques, primarily Ultraviolet Photoelectron Spectroscopy (UPS) and Cyclic Voltammetry (CV). The reported values are summarized in the table below for comparative analysis.

| HOMO Level (eV) | Experimental Technique | Reference/Comment |

| -5.25 | Not specified | [1] |

| -5.3 | Ultraviolet Photoelectron Spectroscopy (UPS) | Measured for a Spiro-TTB hole transport layer (HTL).[2] |

| -5.4 | Ultraviolet Photoelectron Spectroscopy (UPS) | Measured for a Spiro-TTB/PFN-P1 composite HTL.[2] |

Experimental Protocols for HOMO Level Determination

The determination of the HOMO energy level is crucial for understanding the electronic properties of organic semiconductor materials. The two primary techniques employed for this purpose are Ultraviolet Photoelectron Spectroscopy (UPS) and Cyclic Voltammetry (CV).

UPS is a surface-sensitive technique that directly measures the kinetic energy of photoelectrons emitted from a material upon irradiation with ultraviolet light to determine its electronic structure.

Principle: The energy of the incident UV photons (typically from a He I source at 21.22 eV) is used to excite electrons out of the material. By measuring the kinetic energy (E_k) of these emitted electrons, the binding energy (E_B) of the electrons in the material can be determined using the following relation:

E_B = hν - E_k - E_cutoff

where hν is the photon energy and E_cutoff is the secondary electron cutoff energy, which is used to determine the work function of the material. The onset of the photoemission spectrum in the valence region corresponds to the HOMO level.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: A thin film of Spiro-TTB is deposited on a conductive substrate (e.g., ITO-coated glass) via methods such as spin-coating or thermal evaporation to ensure a uniform and smooth surface.

-

Introduction into High Vacuum: The prepared sample is introduced into the ultra-high vacuum (UHV) chamber of the UPS system to prevent surface contamination.

-

UPS Measurement: The sample is irradiated with a He I UV source. The emitted photoelectrons are collected and their kinetic energies are measured by a hemispherical electron energy analyzer.

-

Data Acquisition: Two key regions of the spectrum are recorded: the secondary electron cutoff region and the valence band region.[3]

-

Data Analysis: The work function is determined from the secondary electron cutoff. The HOMO level is determined by the intersection of the tangent to the leading edge of the valence band spectrum with the baseline.[3]

CV is an electrochemical technique used to probe the redox properties of a molecule. The onset oxidation potential can be correlated to the HOMO energy level.

Principle: The material is dissolved in a solution with a supporting electrolyte and its oxidation potential is measured relative to a reference electrode. The HOMO level is then calculated from the onset of the first oxidation peak, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known energy level of -4.8 eV relative to the vacuum level.[4] The relationship is given by:

E_HOMO (eV) = - [E_onset_ox (vs. Fc/Fc+) + 4.8]

Experimental Workflow:

References

Unveiling the Electronic Landscape of Spiro-TTB: A Technical Guide to its LUMO Level

For Immediate Release

Shanghai, China – December 15, 2025 – Spiro-TTB (2,2',7,7'-Tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene), a key hole-transporting material in the advancement of organic electronics, possesses a nuanced electronic structure critical to the performance of devices such as perovskite solar cells and organic light-emitting diodes (OLEDs). This technical guide provides an in-depth analysis of the Lowest Unoccupied Molecular Orbital (LUMO) level of Spiro-TTB, offering valuable data and experimental insights for researchers, scientists, and professionals in drug development and materials science.

Executive Summary

The LUMO level of an organic semiconductor is a crucial parameter that governs electron injection and transport, as well as the overall stability and efficiency of optoelectronic devices. For Spiro-TTB, a derivative of the renowned Spiro-OMeTAD, understanding its LUMO level is paramount for optimizing device architecture and performance. This guide synthesizes available data on the electronic properties of Spiro-TTB, focusing on its LUMO and Highest Occupied Molecular Orbital (HOMO) levels.

Electronic Properties of Spiro-TTB

Spiro-TTB is characterized by a spirobifluorene core functionalized with four di-p-tolylamino groups. This molecular design imparts high thermal stability and excellent hole mobility. The replacement of the methoxy (B1213986) groups in its analogue, Spiro-OMeTAD, with methyl groups in Spiro-TTB leads to a deeper HOMO energy level, which can contribute to a higher open-circuit voltage (Voc) in photovoltaic devices.[1]

While the HOMO level of Spiro-TTB has been reported at approximately -5.25 eV to -5.3 eV, the precise value of its LUMO level is less commonly cited.[1] However, it is qualitatively described as being "higher-lying," which is a desirable characteristic for a hole-transporting material as it helps to block electrons and prevent recombination at the hole-transport layer/perovskite interface.

Based on available data for similar spiro-bifluorene compounds, the LUMO level of Spiro-TTB can be estimated. For instance, the parent compound Spiro-OMeTAD has a reported LUMO level of approximately -1.76 eV to -2.03 eV, derived from its optical bandgap of around 3.0 eV and its HOMO level.[2][3] Given the structural similarities, the LUMO level of Spiro-TTB is expected to be in a comparable range.

| Property | Spiro-TTB | Spiro-OMeTAD | Method of Determination |

| Full Chemical Name | 2,2',7,7'-Tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene | 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene | - |

| HOMO Level | -5.25 eV[1], -5.3 eV | ~ -5.0 eV to -5.2 eV[4] | Cyclic Voltammetry, Ultraviolet Photoelectron Spectroscopy (UPS) |

| LUMO Level (Estimated) | ~ -2.0 eV to -2.3 eV | -1.76 eV to -2.03 eV[2][3] | Calculated from Optical Bandgap and HOMO level |

| Optical Bandgap | ~ 3.0 eV | ~ 3.0 eV[2] | UV-Vis Spectroscopy |

Methodologies for LUMO Level Determination

The determination of the LUMO level of organic materials like Spiro-TTB is typically achieved through a combination of experimental and computational techniques.

Experimental Protocols

1. Cyclic Voltammetry (CV): This electrochemical technique is widely used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

-

Workflow:

-

Sample Preparation: A solution of Spiro-TTB is prepared in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

-

Three-Electrode Setup: A standard three-electrode electrochemical cell is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The reduction potential, corresponding to the injection of an electron into the LUMO, is determined from the voltammogram.

-

Calibration: The potential scale is calibrated against an internal or external standard with a known redox potential, typically the ferrocene/ferrocenium (Fc/Fc+) couple.

-

Calculation: The LUMO energy level is then calculated from the reduction potential relative to the vacuum level.

-

2. Inverse Photoemission Spectroscopy (IPES): IPES is a direct method for measuring the electron affinity of a material, which corresponds to its LUMO level.

-

Workflow:

-

Sample Preparation: A thin film of Spiro-TTB is deposited on a conductive substrate under ultra-high vacuum conditions.

-

Electron Bombardment: A monochromatic beam of low-energy electrons is directed at the sample surface.

-

Photon Detection: When the incident electrons transition into unoccupied states (including the LUMO), photons are emitted. The energy of these emitted photons is detected.

-

LUMO Determination: The LUMO level is determined from the high-energy cutoff of the emitted photon spectrum.

-

Computational Protocols

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the electronic structure of molecules.

-

Workflow:

-

Molecular Geometry Optimization: The ground-state geometry of the Spiro-TTB molecule is optimized using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G*).

-

Electronic Structure Calculation: A single-point energy calculation is then performed on the optimized geometry to determine the energies of the molecular orbitals.

-

LUMO Identification: The energy of the lowest unoccupied molecular orbital is identified from the calculation results.

-

Logical Workflow for LUMO Determination

The following diagram illustrates the logical workflow for determining the LUMO level of Spiro-TTB, combining both experimental and computational approaches for a comprehensive analysis.

Conclusion

The LUMO level of Spiro-TTB is a critical parameter for the design and optimization of organic electronic devices. While direct experimental values are not as readily available as for its HOMO level, a combination of experimental techniques like Cyclic Voltammetry and Inverse Photoemission Spectroscopy, alongside computational methods such as Density Functional Theory, provides a robust framework for its determination. The estimated LUMO level, in conjunction with its deep HOMO level, positions Spiro-TTB as a highly effective hole-transporting material for achieving high-performance and stable optoelectronic devices. Further precise experimental determination of the LUMO level will be invaluable for the continued advancement of organic electronics.

References

- 1. ossila.com [ossila.com]

- 2. Effects of heteroatom substitution in spiro-bifluorene hole transport materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards device stability of perovskite solar cells through low-cost alkyl-terminated SFX-based hole transporting materials and carbon electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Spiro-TTB in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Spiro-TTB (2,2′,7,7′-Tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene), a key material in the field of organic electronics. Understanding the solubility of this compound is critical for its application in various solution-processed devices, including organic light-emitting diodes (OLEDs) and perovskite solar cells. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and illustrates the experimental workflow.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For complex organic molecules like Spiro-TTB, solubility can be influenced by a variety of factors including the solvent's polarity, hydrogen bonding capability, and the temperature of the system.

Quantitative and Qualitative Solubility Data for Spiro-TTB

Precise, quantitative solubility data for Spiro-TTB across a wide range of common organic solvents is not extensively documented in publicly available literature. However, based on its use in the fabrication of electronic devices, particularly perovskite solar cells, some quantitative and qualitative data can be compiled. The following table summarizes the available information.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility (at Room Temperature) | Notes |

| Chlorobenzene | C₆H₅Cl | 5.62 | Soluble (1-7 mg/mL, up to 36 mg/mL has been reported for solution preparation)[1][2] | Commonly used for spin-coating applications in perovskite solar cell fabrication. |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Soluble | Often cited as a good solvent for Spiro-TTB. |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | High Solubility | Spiro-based compounds are noted to have high solubility in polar aprotic solvents like DMF.[2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | High Solubility | Similar to DMF, Spiro-TTB is expected to have high solubility in DMSO.[2] |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.08 | Soluble | Used as a solvent for spectroscopic measurements of Spiro-TTB.[3] |

It is important to note that the lack of standardized quantitative data necessitates experimental determination of solubility for specific applications and solvent systems.

Experimental Protocols for Determining Solubility

To address the gap in publicly available data, researchers can determine the solubility of Spiro-TTB using the following established protocols. These methods range from a rapid qualitative assessment to a more rigorous quantitative determination.

Qualitative Solubility Assessment

This method provides a quick determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

Spiro-TTB powder

-

A selection of common organic solvents (e.g., toluene, chloroform, acetone, ethanol, hexane)

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Spatula

Procedure:

-

Sample Preparation: Add approximately 1-2 mg of Spiro-TTB to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer or by shaking for 60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear (though it may be colored).

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record Results: Document the observations for each solvent tested.

Quantitative Solubility Determination (Saturated Solution Method)

This method determines the concentration of a saturated solution of Spiro-TTB in a specific solvent at a given temperature.

Materials:

-

Spiro-TTB powder

-

Chosen organic solvent

-

Scintillation vials or other sealable containers

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of Spiro-TTB to a known volume of the solvent in a sealable vial. An excess is necessary to ensure saturation.

-

Seal the vial and place it in a constant temperature shaker or water bath. The temperature should be controlled and recorded.

-

Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution becomes fully saturated.

-

-

Sample Extraction and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the supernatant through a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high concentration measurements.

-

-

Concentration Analysis:

-

Using UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of Spiro-TTB of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to create a calibration curve (absorbance vs. concentration).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

-

Using HPLC:

-

Develop an HPLC method with a suitable column and mobile phase to separate and quantify Spiro-TTB.

-

Prepare a series of standard solutions of Spiro-TTB of known concentrations and inject them into the HPLC to create a calibration curve (peak area vs. concentration).

-

Inject a known volume of the filtered saturated solution into the HPLC.

-

Use the calibration curve to determine the concentration of Spiro-TTB in the saturated solution.

-

-

-

Data Reporting: Express the solubility as mass per unit volume (e.g., mg/mL or g/L) or in molarity (mol/L) at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the quantitative solubility determination process.

Caption: Workflow for quantitative solubility determination.

Signaling Pathways and Logical Relationships

In the context of material science and chemistry, "signaling pathways" are not directly applicable in the same way as in biology. However, we can represent the logical relationships that govern solubility.

Caption: Factors influencing the solubility of Spiro-TTB.

Conclusion

While a comprehensive, standardized dataset for the solubility of Spiro-TTB in all common organic solvents is not yet available, this guide provides the currently known qualitative and quantitative data. Furthermore, the detailed experimental protocols provided herein empower researchers to determine the solubility of Spiro-TTB in their specific solvent systems of interest. A thorough understanding and experimental determination of solubility are crucial for the successful and reproducible fabrication of high-performance organic electronic devices utilizing Spiro-TTB.

References

A Technical Guide to the Thermal Stability and Degradation of Spiro-TTB

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation characteristics of 2,2',7,7'-tetrakis(N,N-di-p-tolylamino)-9,9'-spirobifluorene (Spiro-TTB), a key hole-transport material in organic electronics. Understanding the thermal limits and degradation pathways of Spiro-TTB is critical for the development of stable and long-lasting optoelectronic devices.

Thermal Properties of Spiro-TTB

The thermal stability of Spiro-TTB has been primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses help determine the decomposition temperature (Td) and glass transition temperature (Tg), which are crucial parameters for assessing the material's stability under thermal stress.

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data on the thermal properties of Spiro-TTB and its formulations, often in comparison to the widely used analogue, Spiro-OMeTAD.

| Material/Formulation | Analysis Method | Key Parameter | Value (°C) | Notes |

| Pure Spiro-TTB | TGA | Decomposition Temp. (Td) | ~103 | Onset of decomposition for doped Spiro-TTB:BA.[1] |

| Spiro-TTB:BA | TGA | Decomposition Temp. (Td) | ~103 | Starts to decompose at around 103°C, indicating better thermal stability than Li-TFSI doped Spiro-OMeTAD (81°C).[1] |

| Spiro-TTB:BA | DSC | Endothermic Peak | 135 | Indicates a significant thermal decomposition reaction.[1] |

| Spiro-TTB:LA | DSC | Endothermic Peak | 135 | Indicates a significant thermal decomposition reaction.[1] |

| Spiro-OMeTAD (for comparison) | TGA | Decomposition Temp. (Td) | ~81 | With Li-TFSI dopant.[1] |

| Spiro-OMeTAD (for comparison) | DSC | Endothermic Peak | 120 | Main endothermic peak.[1] |

| Spiro-OMeTAD (for comparison) | DSC | Small Endothermic Peak | 51 | Suggests a change in crystal structure, potentially leading to instability.[1] |

| Spiro-TTB | DSC | Glass Transition Temp. (Tg) | 146 | [2] |

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of thermal properties and for the reproducibility of results. The following sections describe standard experimental protocols for TGA and DSC analysis of materials like Spiro-TTB.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Objective: To determine the decomposition temperature (Td) of Spiro-TTB.

-

Instrumentation: A TA Instruments Q50 thermal analysis system or equivalent.

-

Procedure:

-

A small sample of the Spiro-TTB powder (typically 5-10 mg) is placed in a platinum or alumina (B75360) pan.

-

The pan is loaded into the TGA furnace.

-

The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate, for instance, 25 °C/min.[3]

-

The mass of the sample is continuously monitored as the temperature increases.

-

The decomposition temperature is determined by analyzing the resulting TGA curve, often using the extrapolation starting point method as per ISO 11358.[1]

-

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

-

Objective: To identify the glass transition temperature (Tg) and other thermal events like melting or crystallization.

-

Instrumentation: A TA Instruments Q20 system or equivalent.

-

Procedure:

-

A small, weighed amount of the Spiro-TTB sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is subjected to a controlled temperature program, for example, heating from 25 °C to 270 °C at a rate of 10 °C/min under a nitrogen atmosphere.[3]

-

The differential heat flow between the sample and the reference is measured and plotted against temperature.

-

The glass transition is observed as a step-like change in the baseline of the DSC curve. Endothermic and exothermic peaks indicate melting and crystallization events, respectively.

-

Degradation Pathways and Mechanisms

While specific degradation products of Spiro-TTB are not extensively detailed in the available literature, insights can be drawn from studies on the closely related Spiro-OMeTAD and the general understanding of organic semiconductor degradation. The degradation of these materials in devices is often a complex interplay of thermal stress, atmospheric exposure (oxygen and moisture), and interaction with adjacent layers (e.g., perovskite).

Proposed Degradation Workflow

The following diagram illustrates a logical workflow for the potential degradation of Spiro-TTB, particularly within a perovskite solar cell context. High temperatures can accelerate the diffusion of species from adjacent layers and promote morphological changes in the Spiro-TTB film.

Caption: Proposed degradation workflow for Spiro-TTB under thermal stress.

Key Factors Influencing Degradation

-

Morphological Changes: Amorphous films of spiro-type materials can be prone to crystallization at elevated temperatures, which can lead to the formation of voids and disrupt the interface with adjacent layers, thereby impeding charge transport.[4]

-

Interaction with Dopants and Additives: Additives like Li-TFSI and 4-tert-butylpyridine (B128874) (tBP), commonly used with Spiro-OMeTAD, can negatively impact thermal stability. Li-TFSI is hygroscopic, and tBP can reduce the oxidized form of the hole transporter.[4] While Spiro-TTB is often used dopant-free, any additives could present similar challenges.

-

Diffusion from Adjacent Layers: In perovskite solar cells, iodine released from the perovskite layer at high temperatures can diffuse into the hole transport layer.[5] This can lead to a "post-doping" effect that deepens the HOMO level of the material, creating an energy barrier for hole extraction and reducing device performance.[5][6]

Conclusion

Spiro-TTB generally exhibits good thermal stability, with a decomposition temperature that is favorable for many organic electronic applications and superior to some commonly used doped hole transport materials. However, its stability in a device stack can be influenced by morphological changes and interactions with adjacent layers, especially under prolonged thermal stress. The experimental protocols and degradation insights provided in this guide are intended to assist researchers in designing more robust and thermally stable devices utilizing Spiro-TTB. Further research focusing on the specific chemical byproducts of Spiro-TTB degradation would be beneficial for a more complete understanding.

References

Electrochemical characterization of Spiro-ttb

An In-Depth Technical Guide to the Electrochemical Characterization of Spiro-TTB

Introduction

Spiro-TTB, with the full chemical name 2,2',7,7'-Tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene, is an electron-rich organic semiconductor widely utilized as a hole-transport layer (HTL) material in advanced optoelectronic devices.[1][2] Its rigid, spiro-linked core provides high thermal stability and a defined glassy state, while the peripheral di-p-tolylamino groups facilitate efficient hole transport.[1][2] These characteristics make it a critical component in high-performance perovskite solar cells (PSCs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[2]

The performance of Spiro-TTB in these devices is fundamentally governed by its electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These energy levels dictate the efficiency of charge injection, transport, and extraction at the interfaces with other device layers. Therefore, precise electrochemical characterization is paramount for understanding and optimizing its function. This guide provides a comprehensive overview of the key electrochemical properties of Spiro-TTB, detailed experimental protocols for their determination, and logical workflows for material analysis.

Core Physicochemical and Electrochemical Properties

The essential properties of Spiro-TTB are summarized below. The HOMO level is critical for ensuring efficient hole extraction from the adjacent active layer (e.g., the perovskite layer in a solar cell), while the glass transition temperature (Tg) is a key indicator of the material's morphological stability under thermal stress.

| Property | Value | Unit | Notes |

| Full Chemical Name | 2,2',7,7'-Tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene | - | Also known as Spiro-4, Spiro-TTB. |

| CAS Number | 515834-67-0 | - | |

| HOMO Energy Level | -5.25 to -5.3 | eV | Determined via cyclic voltammetry.[1][3] |

| Glass Transition Temp. (Tg) | 146 | °C | Indicates high thermal stability.[1] |

| Absorption Max (λmax) | 384 | nm | Measured in Dichloromethane (B109758) (DCM).[1] |

| Fluorescence Max (λmax) | 413 | nm | Measured in Dichloromethane (DCM).[1] |

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is the principal electrochemical technique used to determine the redox potentials and subsequently the HOMO and LUMO energy levels of materials like Spiro-TTB.[4][5]

Instrumentation and Setup

-

Potentiostat: A standard electrochemical workstation (e.g., Princeton Applied Research or CHI).[6][7]

-

Electrochemical Cell: A single-compartment cell suitable for a three-electrode system.[6]

-

Working Electrode (WE): A thin film of Spiro-TTB deposited onto an inert, conductive substrate such as Indium Tin Oxide (ITO) coated glass.[5][6]

-

Counter Electrode (CE): A platinum (Pt) wire or foil, which acts as a current sink.[6]

-

Reference Electrode (RE): A quasi-reference electrode, such as a silver/silver ion (Ag/Ag+) electrode.[6]

Materials and Reagents

-

Solvent: Anhydrous, degassed dichloromethane (DCM) or acetonitrile (B52724) (ACN).

-

Supporting Electrolyte: 0.1 M solution of tetrabutylammonium (B224687) hexafluorophosphate (B91526) (Bu₄NPF₆) or tetrabutylammonium tetrafluoroborate.[4][6]

-

Calibration Standard: Ferrocene (B1249389) (Fc), used as an internal reference for calibrating the potential. The Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple is assumed to have an absolute energy level of -4.8 eV relative to the vacuum.[4][6]

Experimental Procedure

-

Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent. Dissolve a small amount of Spiro-TTB in this solution.

-

Cell Assembly: Immerse the three electrodes (WE, CE, RE) into the electrolyte solution within the cell.

-

Potential Sweep: The potential is swept linearly from an initial value (e.g., 0 V) to a final potential where oxidation occurs, and then swept back to the start. A typical scan rate is 50-100 mV/s.[5][6]

-

Data Acquisition: The current response is measured as a function of the applied potential, generating a cyclic voltammogram.

-

Calibration: After measuring the sample, a small amount of ferrocene is added to the solution, and another CV scan is performed to record the oxidation potential of the Fc/Fc⁺ couple.

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox_onset) of Spiro-TTB from its voltammogram.

-

Calculate the HOMO energy level using the following equation:[4][6] HOMO (eV) = - [ (E_ox_onset vs Ag/Ag⁺) - (E_Fc/Fc⁺ vs Ag/Ag⁺) + 4.8 ]

-

The LUMO energy level can be estimated by adding the optical bandgap (E_g), determined from the onset of the UV-Vis absorption spectrum, to the HOMO energy level:[4][6] LUMO (eV) = HOMO (eV) + E_g (eV)

-

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the functional context of Spiro-TTB.

Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

Caption: Energy alignment enabling hole transport from Perovskite to Spiro-TTB.

References

Spiro-TTB: A Comprehensive Technical Guide to Structure-Property Relationships for Advanced Optoelectronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-TTB, or 2,2′,7,7′-tetrakis(N,N-di-p-tolyl)amino-9,9′-spirobifluorene, is a prominent hole-transporting material (HTM) extensively utilized in the fabrication of high-performance optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1] Its unique spirobifluorene core imparts excellent thermal stability and morphological integrity, crucial for the longevity and durability of these devices. This technical guide provides an in-depth analysis of the structure-property relationships of Spiro-TTB, detailed experimental protocols for its synthesis and application, and a summary of its key performance metrics.

Core Structure and Physicochemical Properties

Spiro-TTB is characterized by a central 9,9'-spirobifluorene core with four di-p-tolylamine groups attached at the 2, 2', 7, and 7' positions.[2] This molecular architecture is a key determinant of its electronic and physical properties. A structural analog of the widely used Spiro-OMeTAD, Spiro-TTB distinguishes itself by the replacement of four methoxy (B1213986) groups with methyl groups. This substitution makes Spiro-TTB less electron-rich, resulting in a deeper Highest Occupied Molecular Orbital (HOMO) energy level.[2] This deeper HOMO level can lead to a greater open-circuit voltage (Voc) in perovskite solar cells, thereby enhancing device performance.[2]

The electron-rich spirofluorene core and the attached ditolylamine groups facilitate efficient hole transport and charge separation, which is the fundamental mechanism of its action in electronic devices.[1] The primary molecular targets for Spiro-TTB are the active layers of OLEDs, OPVs, and perovskite solar cells, where it functions as a hole-transport layer to improve charge mobility and device stability.[1]

Quantitative Data Summary

The following tables summarize the key physicochemical and electrical properties of Spiro-TTB, including comparisons with other relevant hole-transporting materials.

| Property | Value | Reference |

| CAS Number | 515834-67-0 | [1] |

| Chemical Formula | C81H68N4 | |

| Molecular Weight | 1097.43 g/mol | |

| Appearance | Light yellow powder/crystals | |

| Absorption (λmax) | 384 nm in DCM | |

| Fluorescence (λmax) | 413 nm in DCM | |

| HOMO Level | -5.25 eV | [2] |

| Glass Transition Temp. (Tg) | 146 °C |

| Material | Doping System | Conductivity (S/cm) | Hole Mobility (cm²/Vs) | Stability (PCE Retention) |

| Spiro-TTB | BCF | - | 1.22 x 10⁻² | 93% after 350h at 85°C |

| Spiro-OMeTAD | Li-TFSI/t-BP | - | ~10⁻³ | Degrades rapidly under humidity |

Experimental Protocols

Synthesis of Spiro-TTB

The synthesis of Spiro-TTB is a two-step process that begins with the bromination of a 9,9'-spirobifluorene core, followed by a palladium-catalyzed Buchwald-Hartwig amination.

Step 1: Synthesis of 2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene

This procedure is adapted from a general method for the bromination of 9,9'-spirobifluorene.

-

Materials:

-

9,9′-spirobifluorene

-

Anhydrous Iron(III) chloride (FeCl3)

-

Bromine (Br2)

-

Dichloromethane (B109758) (CH2Cl2)

-

-

Procedure:

-

To a solution of 9,9′-spirobifluorene (10.0 mmol) in dichloromethane (30 ml), add anhydrous FeCl3 (0.5 mmol).

-

Slowly add a solution of bromine (41 mmol) in dichloromethane (5 ml) dropwise over 10 minutes.

-

Reflux the reaction mixture for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature, which will cause the product to precipitate.

-

Collect the precipitate by filtration and wash it with a small amount of cold dichloromethane.

-

Dry the product to obtain 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene as a white solid.

-

Step 2: Buchwald-Hartwig Amination to Yield Spiro-TTB

This is a general protocol for the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction.

-

Materials:

-

2,2′,7,7′-Tetrabromo-9,9′-spirobifluorene

-

Di-p-tolylamine

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine (B1218219) ligand (e.g., XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene (B28343)

-

-

Procedure:

-

In a glovebox, combine 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene, di-p-tolylamine, a palladium precatalyst, a phosphine ligand, and a base in a reaction vessel.

-

Add anhydrous toluene as the solvent.

-

Seal the reaction vessel and heat it to the required temperature (typically 80-120 °C) with stirring for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water and brine.

-

The organic layer is dried over a drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography to yield pure Spiro-TTB.

-

Fabrication of a Perovskite Solar Cell with a Spiro-TTB Hole Transport Layer

This protocol outlines the steps for depositing a Spiro-TTB hole transport layer in the fabrication of a p-i-n inverted perovskite solar cell.

-

Materials:

-

Spiro-TTB

-

Chlorobenzene (B131634) (anhydrous)

-

FTO-coated glass substrates

-

Perovskite precursor solution

-

PCBM solution

-

BCP

-

Silver (for electrode)

-

-

Procedure:

-

Substrate Cleaning: Clean FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with plasma.

-

HTL Deposition:

-

Prepare a solution of Spiro-TTB in anhydrous chlorobenzene (e.g., 5 mg/mL).

-

Inside a nitrogen-filled glovebox, deposit the Spiro-TTB solution onto the FTO substrate by dynamic spin coating at 5000 rpm for 30 seconds.

-

Anneal the substrates at 120 °C for 10 minutes.

-

-

Perovskite Layer Deposition:

-

Spin-coat the perovskite precursor solution on top of the Spiro-TTB layer.

-

Use an anti-solvent quenching method during the spin-coating process.

-

Anneal the perovskite layer at 100 °C for 1 hour.

-

-

ETL and Electrode Deposition:

-

Spin-coat a layer of PCBM and anneal at 100 °C for 10 minutes.

-

Thermally evaporate a thin layer of BCP followed by a silver top electrode to complete the device.

-

-

Visualizations

Synthetic Pathway of Spiro-TTB

Caption: Synthetic route to Spiro-TTB.

Experimental Workflow for Perovskite Solar Cell Fabrication

Caption: Workflow for PSC fabrication with Spiro-TTB.

Charge Transport Mechanism in a Perovskite Solar Cell

Caption: Charge transport in a PSC with Spiro-TTB.

References

Spiro-TTB in Optoelectronics: A Core Principles Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro-TTB (2,2′,7,7′-tetrakis(N,N-di-p-tolyl)amino-9,9′-spirobifluorene) has emerged as a critical hole-transporting material (HTM) in the advancement of high-performance optoelectronic devices. This technical guide provides an in-depth analysis of the fundamental principles of Spiro-TTB, detailing its synthesis, core properties, and applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and particularly, perovskite solar cells (PSCs). Through a comprehensive review of experimental data and protocols, this document serves as a vital resource for researchers and professionals aiming to leverage the unique characteristics of Spiro-TTB in the development of next-generation optoelectronic technologies.

Introduction to Spiro-TTB

Spiro-TTB, a derivative of the spirobifluorene core, is an electron-rich organic semiconductor renowned for its exceptional hole-transporting capabilities.[1][2] Its unique three-dimensional molecular structure, characterized by two fluorene (B118485) units linked by a common spiro-carbon atom, imparts high thermal stability and prevents intermolecular aggregation, leading to the formation of stable amorphous films.[3] These properties are crucial for the long-term operational stability of optoelectronic devices.

Compared to its widely-used counterpart, Spiro-OMeTAD, Spiro-TTB features methyl groups in place of methoxy (B1213986) groups on the peripheral di-p-tolylamino moieties.[1][2] This seemingly subtle modification significantly influences its electronic properties, resulting in a deeper highest occupied molecular orbital (HOMO) energy level.[2] This key characteristic allows for better energy level alignment with the valence band of perovskite absorbers, leading to a higher open-circuit voltage (Voc) and, consequently, improved power conversion efficiency (PCE) in solar cells.[1][2]

Core Principles and Physicochemical Properties

The efficacy of Spiro-TTB as a hole-transporting material is rooted in its distinct molecular architecture and resulting electronic characteristics. The spiro-center enforces an orthogonal arrangement of the two fluorene units, which, combined with the propeller-like conformation of the di-p-tolylamino groups, inhibits crystallization and promotes the formation of uniform, amorphous thin films.[4] This morphological stability is a significant advantage over more planar molecules that are prone to crystallization, which can introduce performance-degrading grain boundaries.

Table 1: Physicochemical Properties of Spiro-TTB

| Property | Value | References |

| Chemical Formula | C₈₁H₆₈N₄ | [5] |

| Molecular Weight | 1097.43 g/mol | [5] |

| CAS Number | 515834-67-0 | [5] |

| Appearance | Light yellow powder/crystals | [6] |

| HOMO Energy Level | -5.2 eV to -5.3 eV | [1][7] |

| Glass Transition Temp. (Tg) | ~146 °C | [6] |

| Hole Mobility (doped) | ~1.22 x 10⁻² cm² V⁻¹ s⁻¹ | [1] |

Synthesis of Spiro-TTB

The synthesis of Spiro-TTB is typically achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[1] This reaction involves the coupling of an aryl halide (the brominated spirobifluorene core) with an amine (di-p-tolylamine).

Synthesis Workflow

Caption: Synthesis pathway for Spiro-TTB.

Detailed Experimental Protocol: Synthesis of Spiro-TTB

This protocol is a representative procedure based on the principles of the Buchwald-Hartwig amination for the synthesis of spiro-type compounds.

Materials:

-

2,7-dibromo-9,9'-spirobifluorene

-

Di-p-tolylamine

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene (B28343)

Procedure:

-

To a dried Schlenk flask under an argon atmosphere, add 2,7-dibromo-9,9'-spirobifluorene (1 equivalent), di-p-tolylamine (4.4 equivalents), sodium tert-butoxide (6 equivalents), Pd(OAc)₂ (0.04 equivalents), and XPhos (0.08 equivalents).

-

Add anhydrous toluene to the flask via syringe.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24 hours under argon.

-

After cooling to room temperature, quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient.

-

For high-purity material suitable for optoelectronic applications, further purification by temperature-gradient sublimation is recommended.

Characterization of Spiro-TTB

The optoelectronic properties of Spiro-TTB must be thoroughly characterized to ensure its suitability for device fabrication.

Experimental Protocols for Characterization

-

UV-Visible (UV-Vis) Spectroscopy:

-

Objective: To determine the absorption spectrum and optical bandgap.

-

Procedure: Dissolve a small amount of Spiro-TTB in a suitable solvent (e.g., dichloromethane) to prepare a dilute solution. Record the absorption spectrum using a UV-Vis spectrophotometer. For thin-film characterization, deposit a film of Spiro-TTB on a transparent substrate (e.g., quartz) and measure its absorption.

-

-

Cyclic Voltammetry (CV):

-

Objective: To determine the HOMO and LUMO energy levels.

-

Procedure: Prepare a solution of Spiro-TTB in an electrolyte solution (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in dichloromethane). Use a standard three-electrode setup (working, reference, and counter electrodes). Record the cyclic voltammogram and determine the onset oxidation and reduction potentials to calculate the HOMO and LUMO levels relative to the reference electrode.

-

-

Hole Mobility Measurement (Time-of-Flight - ToF):

-

Objective: To quantify the charge carrier mobility.

-

Procedure: Fabricate a device with the structure: transparent electrode / Spiro-TTB / semi-transparent electrode. A short laser pulse generates electron-hole pairs near the transparent electrode. Apply an electric field to drift the holes across the Spiro-TTB layer. The transient photocurrent is measured, and the transit time is used to calculate the hole mobility.

-

Applications in Optoelectronics

Spiro-TTB is primarily employed as a hole-transporting layer in various optoelectronic devices.

Perovskite Solar Cells (PSCs)

In PSCs, the HTL plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the anode, while simultaneously blocking electrons.

Table 2: Performance of Perovskite Solar Cells with Spiro-TTB HTL

| Device Architecture | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) | References |

| n-i-p | 1.07 | 22.02 | 78.00 | 18.38 | [4] |

| Inverted p-i-n (dopant-free) | 1.09 | 22.68 | 76.03 | 18.79 | [7] |

Experimental Protocol: Fabrication of an n-i-p Perovskite Solar Cell

Device Structure: FTO / compact-TiO₂ / mesoporous-TiO₂ / Perovskite / Spiro-TTB / Au

-

Substrate Cleaning: Sequentially clean FTO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol.

-

Electron Transport Layers (ETL): Deposit a compact layer of TiO₂ by spray pyrolysis or spin-coating, followed by a mesoporous TiO₂ layer via spin-coating. Sinter the substrates at high temperature.

-

Perovskite Layer: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the TiO₂ layer. Anneal the film to induce crystallization.

-

Hole Transport Layer (HTL): Prepare a solution of Spiro-TTB in chlorobenzene, often with additives like Li-TFSI and t-BP to enhance conductivity and hole mobility. Spin-coat the Spiro-TTB solution onto the perovskite layer.

-

Metal Electrode: Deposit a gold (Au) back contact by thermal evaporation through a shadow mask.

Workflow of a Perovskite Solar Cell with Spiro-TTB

Caption: Charge generation and transport in a PSC with Spiro-TTB.

Conclusion

Spiro-TTB stands as a highly effective hole-transporting material in the field of optoelectronics. Its unique molecular structure provides excellent thermal and morphological stability, while its deep HOMO level is advantageous for achieving high open-circuit voltages in perovskite solar cells. The detailed synthesis, characterization, and device fabrication protocols outlined in this guide provide a solid foundation for researchers to explore and optimize the use of Spiro-TTB in developing more efficient and stable optoelectronic devices. As research continues to push the boundaries of device performance, the fundamental principles of materials like Spiro-TTB will remain central to future innovations.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. 2,2',7,7'-Tetrakis-(N,N-di-4-methoxyphenylamino)-9,9'-spirobifluorene | 207739-72-8 | FT28157 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. ossila.com [ossila.com]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols: Spiro-TTB as a Hole Transport Layer in Perovskite Solar Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiro-TTB (2,2′,7,7′-tetra(N,N-di-p-tolyl)amino-9,9-spirobifluorene) is a hole-transporting material (HTM) utilized in the fabrication of high-performance perovskite solar cells (PSCs).[1] Its spirofluorene core functionalized with four ditolylamine groups provides good thermal stability and an appropriate highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the perovskite absorber layer.[1][2] This document provides detailed application notes and experimental protocols for the use of Spiro-TTB as a hole transport layer (HTL) in both n-i-p and inverted p-i-n PSC architectures.

Key Advantages of Spiro-TTB

-

Dopant-Free Potential: Spiro-TTB can be employed as a dopant-free HTL, simplifying device fabrication and potentially enhancing long-term stability by avoiding hygroscopic dopants.[3]

-

High Thermal Stability: Spiro-type molecules, including Spiro-TTB, generally exhibit high glass transition temperatures, contributing to the thermal stability of the resulting solar cells.[2]

-

Favorable Energy Level Alignment: The HOMO energy level of Spiro-TTB (around -5.3 to -5.4 eV) aligns well with the valence band of typical perovskite absorbers, facilitating efficient hole extraction.[3]

-

Versatility: It can be processed through both solution-based techniques like spin-coating and vacuum-based methods such as thermal co-evaporation.[3][4]

Data Presentation: Performance of Spiro-TTB in Perovskite Solar Cells

The following tables summarize the photovoltaic performance of perovskite solar cells employing Spiro-TTB as the hole transport layer under various conditions.

Table 1: Performance of Inverted p-i-n Perovskite Solar Cells with Dopant-Free Spiro-TTB

| HTL Configuration | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) | Reference |

| Spiro-TTB (5 mg/mL) | 15.2 | 1.01 | 20.22 | 71.67 | [3] |

| Spiro-TTB/PFN-P1 | 18.8 | ~1.1 | - | - | [3] |

PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor. PFN-P1 is an interfacial layer used to modify the Spiro-TTB surface.

Table 2: Performance of n-i-p Perovskite Solar Cells with Doped Spiro-TTB

| HTL Dopant | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) | Reference |

| BCF(OH2) | up to 21.67 | - | - | - | [5] |

| Tris(pentafluorophenyl)borane (BCF) | - | - | - | - | [6] |

Note: Specific performance metrics for the BCF-doped device were not fully detailed in the provided search results.

Table 3: Stability of Perovskite Solar Cells with Spiro-TTB HTL

| Device Configuration | Stability Condition | PCE Retention | Duration (h) | Reference |

| Spiro-TTB/PFN-P1 (encapsulated) | Thermal aging at 65 °C | ~80% | 500 | [3] |

| Spiro-TTB (encapsulated) | Thermal aging at 65 °C | ~55% | 500 | [3] |

| Spiro-TTB/PFN-P1 | Continuous light soaking (room temp) | ~95% | 5 | [3] |

| Spiro-TTB | Continuous light soaking (room temp) | ~85% | 5 | [3] |

| Spiro-TTB:BA (unencapsulated) | Glove box (N2, RH < 0.01%) | 97% | 6648 | [6] |

| Spiro-TTB:BA (unencapsulated) | Air (65-90% RH) | 83% | 720 | [6] |

RH: Relative Humidity

Experimental Protocols

Protocol 1: Fabrication of an Inverted p-i-n Perovskite Solar Cell using Dopant-Free Spiro-TTB

This protocol is based on the fabrication of a device with the architecture: FTO / Spiro-TTB / Perovskite / PCBM / BCP / Ag.[3]

1. Substrate Cleaning: a. Sequentially clean pre-patterned FTO (Fluorine-doped Tin Oxide) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat the substrates with UV-ozone or oxygen plasma for 15 minutes to improve surface wettability.[3][6]

2. Spiro-TTB Hole Transport Layer Deposition: a. Prepare a solution of Spiro-TTB in chlorobenzene (B131634). A typical concentration for optimal performance is 5 mg/mL.[3] b. Inside a nitrogen-filled glovebox, dynamically spin-coat the Spiro-TTB solution onto the cleaned FTO substrates at 5000 rpm for 30 seconds.[3] c. Anneal the substrates at 120 °C for 10 minutes.[3]

3. Perovskite Absorber Layer Deposition: a. Prepare the perovskite precursor solution. For a mixed triple-cation perovskite (Cs0.05(FA0.83MA0.17)0.95Pb(I0.9Br0.1)3), dissolve CsI, FAI, MAI, PbI2, and PbBr2 in a 4:1 v/v mixture of DMF and DMSO.[3] b. Dispense 100 µL of the perovskite precursor solution onto the Spiro-TTB coated substrate. c. Spin-coat at 5000 rpm for 35 seconds.[3] d. During the last 5 seconds of spinning, dispense 200 µL of chlorobenzene as an anti-solvent.[3] e. Immediately transfer the substrate to a hotplate and anneal at 100 °C for 1 hour.[3]

4. Electron Transport and Electrode Deposition: a. After cooling, spin-coat a solution of PCBM (Phenyl-C61-butyric acid methyl ester) in a suitable solvent onto the perovskite layer at 2500 rpm for 40 seconds.[3] b. Anneal the PCBM layer at 100 °C for 10 minutes.[3] c. Thermally evaporate a thin layer of BCP (Bathocuproine) followed by a silver (Ag) top electrode in a high-vacuum chamber.[3]

Protocol 2: Fabrication of an n-i-p Perovskite Solar Cell using Doped Spiro-TTB

This protocol outlines the general steps for a standard n-i-p architecture: ITO / ETL / Perovskite / Spiro-TTB / Au.

1. Substrate and Electron Transport Layer (ETL) Preparation: a. Clean patterned ITO (Indium Tin Oxide) glass substrates as described in Protocol 1. b. Deposit an electron transport layer (e.g., SnO2 or TiO2) onto the ITO substrate according to established literature procedures.

2. Perovskite Layer Deposition: a. Deposit the perovskite absorber layer on top of the ETL using a one-step or two-step solution-processing method, followed by annealing.

3. Doped Spiro-TTB Hole Transport Layer Deposition: a. Prepare the doped Spiro-TTB solution. For example, to prepare a BCF(OH2) doped solution, first dissolve 3 mg of BCF and 0.2 µL of deionized water in 1 mL of anhydrous chlorobenzene. Then, add 36 mg of Spiro-TTB to this solution.[6] b. Spin-coat the doped Spiro-TTB solution onto the perovskite layer at 3000 rpm for 30 seconds.[6] c. Store the semi-finished devices in a dry environment (e.g., a desiccator or glovebox with <3% relative humidity) overnight to allow for oxidation of the HTL.[6]

4. Electrode Deposition: a. Deposit an 80 nm thick gold (Au) layer onto the HTL by thermal evaporation.[6]

Visualizations

Device Architecture and Energy Level Diagram

References

- 1. ossila.com [ossila.com]

- 2. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pv-magazine.com [pv-magazine.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

Application Notes and Protocols: Solution-Processing of Spiro-TTB Films

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Spiro-TTB (2,2′,7,7′-tetrakis-(N,N,-di-p-methylphenylamino)-9,9′-spirobifluorene) is a hole-transporting material (HTM) increasingly utilized in high-performance optoelectronic devices, such as perovskite solar cells (PSCs). Its molecular structure provides excellent thermal and morphological stability. Solution-processing techniques offer a cost-effective and scalable alternative to traditional vacuum deposition methods for fabricating Spiro-TTB thin films, making it suitable for large-area applications.[1][2]

Key factors influencing the quality of solution-processed Spiro-TTB films include the choice of solvent, solution concentration, deposition parameters, and post-deposition treatments like thermal annealing.[3] The most common solution-based method for laboratory-scale fabrication is spin coating, which allows for the rapid production of uniform thin films with high reproducibility.[4][5] For industrial-scale production, techniques like blade coating and inkjet printing are being explored.[1]

Film quality can be significantly enhanced with the use of dopants. While dopant-free Spiro-TTB films can be fabricated, p-type dopants are often introduced to increase conductivity and hole mobility.[6][7] One effective strategy involves using a tris(pentafluorophenyl)borane (B72294) (BCF) complex with water, which acts as a Brønsted acid dopant, promoting Spiro-TTB protonation and leading to higher hole mobility and improved device performance.[8][9]

Experimental Protocols

Protocol 1: Dopant-Free Spiro-TTB Film Deposition via Spin Coating

This protocol describes the fabrication of a dopant-free Spiro-TTB hole transport layer, suitable for inverted p-i-n perovskite solar cells.

1. Materials

-

Spiro-TTB powder (>99.5% purity)

-

Anhydrous chlorobenzene (B131634) (CB)

-

Substrates (e.g., FTO-coated glass)

-

Standard substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

2. Solution Preparation

-

Prepare a stock solution of Spiro-TTB by dissolving it in anhydrous chlorobenzene. Concentrations can be varied to achieve different film thicknesses.

-

Stir the solution in an inert atmosphere (e.g., a nitrogen-filled glovebox) for several hours until the powder is fully dissolved.

-

Before use, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.

3. Substrate Preparation

-

Sequentially clean the substrates by ultrasonication in detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

For enhanced wettability, treat the substrates with oxygen plasma (e.g., 150 W for 15 minutes) or a UV-Ozone cleaner immediately before film deposition.

4. Spin Coating Procedure

-

Perform this step inside a nitrogen-filled glovebox.

-

Place the cleaned substrate on the spin coater chuck.

-

Dispense the Spiro-TTB solution onto the substrate.

-

Spin coat the substrate at 5000 rpm for 30 seconds.

5. Post-Deposition Annealing

-

Transfer the coated substrates to a hotplate inside the glovebox.

-

Anneal the films at 120°C for 10 minutes to remove residual solvent and improve film morphology.

-

Allow the substrates to cool to room temperature before subsequent processing steps.

Protocol 2: BCF(OH₂) Doped Spiro-TTB Film Deposition via Spin Coating

This protocol details the preparation of a p-doped Spiro-TTB hole transport layer using a tris(pentafluorophenyl)borane-water complex for enhanced device efficiency.[10]

1. Materials

-

Spiro-TTB powder (>99.5% purity)[10]

-

Tris(pentafluorophenyl)borane (BCF) powder (>99% purity)[10]

-

Anhydrous chlorobenzene (CB)[10]

-

Deionized water

-

Perovskite-coated substrates

2. Solution Preparation

-

Pristine Spiro-TTB Solution:

-

Dissolve 36 mg of Spiro-TTB in 1 mL of anhydrous chlorobenzene.[10]

-

-

BCF(OH₂) Dopant Solution:

-

Final Doped Spiro-TTB Solution:

3. Spin Coating Procedure

-

Perform this step inside a nitrogen-filled glovebox.

-

Transfer the perovskite-coated substrate to the spin coater.

-

Deposit the doped Spiro-TTB solution onto the perovskite layer.

-

Spin coat at 3,000 rpm for 30 seconds to form the hole transport layer.[10]

Data Presentation

Quantitative data from referenced experiments are summarized below for easy comparison.

Table 1: Dopant-Free Spiro-TTB Solution Concentration and Resulting Film Thickness

| Spiro-TTB Concentration in Chlorobenzene (mg/mL) | Approximate Film Thickness (nm) |

|---|---|

| 1 | 5 |

| 3 | ~7.5 |

| 5 | 10 |

| 7 | 20 |

Table 2: Effect of BCF Dopant Concentration on Perovskite Solar Cell (PSC) Performance[10] (Base solution: 36 mg Spiro-TTB in 1 mL Chlorobenzene)

| BCF Added (mg) | VOC (V) | JSC (mA/cm²) | Fill Factor (%) | PCE (%) |

|---|---|---|---|---|

| 0 | 1.12 | 22.8 | 75.3 | 19.2 |

| 1 | 1.13 | 23.0 | 76.5 | 19.9 |

| 3 | 1.14 | 23.1 | 78.2 | 20.6 |

| 4 | 1.13 | 23.0 | 77.1 | 20.0 |

| 6 | 1.11 | 22.7 | 76.2 | 19.2 |

| 8 | 1.09 | 22.5 | 75.0 | 18.4 |

Table 3: Effect of Water Content in BCF(OH₂) Dopant on PSC Performance[10] (Base solution: 36 mg Spiro-TTB and 3 mg BCF in 1 mL Chlorobenzene)

| Water Added (µL) | VOC (V) | JSC (mA/cm²) | Fill Factor (%) | PCE (%) |

|---|---|---|---|---|

| 0 | 1.14 | 23.1 | 78.2 | 20.6 |

| 0.1 | 1.14 | 23.2 | 78.5 | 20.8 |

| 0.2 | 1.14 | 23.3 | 78.6 | 20.9 |

| 0.3 | 1.13 | 23.1 | 78.0 | 20.4 |

| 0.4 | 1.12 | 22.9 | 77.5 | 20.0 |

Table 4: Physical Properties of Spiro-TTB Films

| Property | Value | Notes |

|---|---|---|

| Hole Mobility (Brønsted acid-doped) | 1.22 x 10⁻² cm² V⁻¹ s⁻¹ | Doped with BCF(OH₂) complex.[8][9] |

| Water Contact Angle (Dopant-Free) | 95° | Indicates a hydrophobic surface. |

References

- 1. benchchem.com [benchchem.com]

- 2. Solution-processed perovskite thin-films: the journey from lab- to large-scale solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. xray.greyb.com [xray.greyb.com]

- 5. "Solution process Spiro-MeOTAD nano-films by spin coating technique" by Tobee Jefferson, Jacob Keener et al. [digitalcommons.gaacademy.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. docs.nrel.gov [docs.nrel.gov]

- 8. Tris(pentafluorophenyl)borane–water complex doped Spiro-TTB for high-efficiency and stable perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

Application Notes and Protocols for Thermal Evaporation of Spiro-TTB in OLED Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the thermal evaporation of 2,2',7,7'-tetrakis(N,N-di-p-tolylamino)-9,9'-spirobifluorene (Spiro-TTB), a widely used hole transport material (HTM) in high-performance Organic Light-Emitting Diodes (OLEDs).

Introduction to Spiro-TTB as a Hole Transport Material

Spiro-TTB is a high-performance hole transport material (HTM) extensively utilized in the fabrication of efficient and stable Organic Light-Emitting Diodes (OLEDs).[1] Its unique spirobifluorene core imparts a high glass transition temperature (Tg) and excellent morphological stability, which are critical for preventing device degradation and ensuring long operational lifetimes.[2] The twisted molecular structure of Spiro-TTB effectively suppresses crystallization and promotes the formation of stable amorphous films, a crucial characteristic for high-quality OLED fabrication.[2]

Compared to other spiro-based materials like Spiro-OMeTAD, Spiro-TTB is less electron-rich due to the replacement of methoxy (B1213986) groups with methyl groups. This results in a deeper Highest Occupied Molecular Orbital (HOMO) energy level, which can lead to a higher open-circuit voltage (Voc) and potentially improved device performance in certain device architectures.

Physicochemical and Electronic Properties of Spiro-TTB

A summary of the key physical and electronic properties of Spiro-TTB relevant to its application in OLEDs is presented in the table below.

| Property | Value | Notes |

| Full Chemical Name | 2,2',7,7'-tetrakis(N,N-di-p-tolylamino)-9,9'-spirobifluorene | |

| CAS Number | 189453-91-6 | |

| Molecular Formula | C81H68N4 | |

| Molecular Weight | 1097.44 g/mol | |

| HOMO Level | ~ -5.3 to -5.4 eV | Facilitates efficient hole injection from typical anode materials like ITO. |

| Glass Transition Temp. (Tg) | ~ 133 °C | High Tg contributes to the morphological stability of the thin film. |

| Decomposition Temp. (Td) | > 400 °C | Indicates good thermal stability for thermal evaporation and device operation. |

Thermal Evaporation Parameters for Spiro-TTB

The successful deposition of high-quality Spiro-TTB thin films via thermal evaporation requires precise control over several key parameters. The following table summarizes the typical ranges for these parameters based on literature and best practices for similar spiro-compounds.

| Parameter | Typical Value/Range | Notes |

| Source Temperature | 280 - 350 °C | The exact temperature will determine the deposition rate. A lower temperature is generally preferred to minimize thermal decomposition. |

| Base Pressure | < 5 x 10⁻⁶ Torr | A high vacuum is crucial to ensure a long mean free path for the evaporated molecules and to minimize contamination of the thin film. |

| Deposition Rate | 0.5 - 2.0 Å/s | A slower, controlled deposition rate is recommended for achieving uniform and high-quality amorphous films. |

| Film Thickness | 10 - 60 nm | The optimal thickness is highly dependent on the specific OLED device architecture and the desired balance of charge transport and optical transparency. |

| Substrate Temperature | Room Temperature | Deposition is typically carried out on a substrate at room temperature. |

Impact of Spiro-TTB Thickness on OLED Device Performance

| HTL Thickness | Effect on Device Performance |

| Too Thin (< 10 nm) | - May result in incomplete film formation, leading to pinholes and device shorting. - Increased risk of exciton (B1674681) quenching at the anode interface. - Can lead to poor charge balance and reduced efficiency. |

| Optimal (15 - 40 nm) | - Provides a good balance between efficient hole injection and transport. - Minimizes series resistance while preventing exciton quenching. - Generally leads to the highest current efficiency, power efficiency, and external quantum efficiency (EQE). |

| Too Thick (> 50 nm) | - Increases the series resistance of the device, leading to a higher driving voltage. - Can impede efficient hole transport to the emissive layer. - May lead to a decrease in overall device efficiency. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the fabrication of a multilayer OLED device using a thermally evaporated Spiro-TTB hole transport layer.

Substrate Cleaning

A thorough cleaning of the Indium Tin Oxide (ITO)-coated glass substrate is critical for efficient hole injection and to prevent device shorting.

-

Initial Cleaning: Place the pre-patterned ITO substrates in a substrate holder.

-

Sonication: Sequentially sonicate the substrates in the following baths for 15-20 minutes each:

-

Detergent solution (e.g., 2% Decon 90 in deionized water)

-

Deionized water (rinse thoroughly)

-

Acetone

-

Isopropanol (IPA)

-

-

Drying: Dry the substrates using a stream of high-purity nitrogen gas.

-

UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-Ozone for 10-15 minutes to remove any remaining organic residues and to increase the work function of the ITO surface for improved hole injection.

Thermal Evaporation of OLED Layers

The following protocol outlines the sequential deposition of the organic layers and the cathode in a high-vacuum thermal evaporation system.

-

Chamber Preparation:

-

Load the cleaned and UV-Ozone treated ITO substrates into the substrate holder in the thermal evaporation chamber.

-

Fill the respective evaporation sources (crucibles) with Spiro-TTB, the emissive layer materials (host and dopant), the electron transport layer material, and the cathode material. Ensure the sources are not overfilled.

-

-

Evacuation: Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr.

-

Deposition of Hole Transport Layer (HTL):

-

Slowly ramp up the current to the Spiro-TTB source to begin heating the material.

-

Monitor the deposition rate using a quartz crystal microbalance (QCM). Adjust the source temperature to achieve a stable deposition rate of approximately 1.0 Å/s.

-

Once the rate is stable, open the shutter to begin depositing the Spiro-TTB layer onto the substrates.

-

Close the shutter when the desired thickness (e.g., 30 nm) is reached.

-

-

Deposition of Emissive Layer (EML):

-

Co-evaporate the host and dopant materials for the emissive layer.

-

Individually ramp up the temperature of the host and dopant sources to achieve the desired doping concentration and a total deposition rate of ~1-2 Å/s.

-

Deposit the EML to the desired thickness (e.g., 20 nm).

-

-

Deposition of Electron Transport Layer (ETL):

-

Deposit the electron transport material (e.g., Alq₃) at a rate of ~1-2 Å/s to the desired thickness (e.g., 30 nm).

-

-

Deposition of Electron Injection Layer (EIL) and Cathode:

-

Deposit a thin layer of an electron injection material like Lithium Fluoride (LiF) at a rate of ~0.1-0.2 Å/s to a thickness of ~1 nm.

-

Deposit the metal cathode (e.g., Aluminum) at a higher deposition rate (e.g., 5-10 Å/s) to a thickness of ~100 nm.

-

-

Cooling and Venting:

-

Slowly ramp down the current to all sources to cool them down.

-

Allow the substrates to cool to room temperature before venting the chamber with an inert gas like nitrogen.

-

Encapsulation

To prevent degradation from moisture and oxygen, the fabricated OLED devices should be encapsulated immediately after removal from the deposition chamber, typically within a nitrogen-filled glovebox.

-

Apply a UV-curable epoxy around the perimeter of the active device area.

-

Carefully place a clean glass coverslip over the device, ensuring the epoxy forms a complete seal.

-

Cure the epoxy using a UV lamp according to the manufacturer's instructions.

Visualizations

OLED Device Structure and Energy Level Diagram

The following diagram illustrates the typical multilayer structure of an OLED incorporating a Spiro-TTB HTL and the corresponding energy level diagram showing the alignment of the HOMO and LUMO levels of the different materials.

Caption: OLED structure and energy level alignment.

Thermal Evaporation Workflow

This diagram outlines the key steps in the thermal evaporation process for depositing the Spiro-TTB layer.

Caption: Workflow for Spiro-TTB thermal evaporation.

References

Enhancing the Conductivity of Spiro-TTB: A Guide to Doping Strategies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The quest for more efficient and stable perovskite solar cells (PSCs) and other optoelectronic devices has led to extensive research into hole transport materials (HTMs). 2,2′,7,7′-tetrakis(N,N-di-p-tolylamino)-9,9′-spirobifluorene, commonly known as Spiro-TTB, is a promising HTM due to its high thermal stability and suitable energy levels. However, its intrinsic hole conductivity is often insufficient for optimal device performance. This document provides a detailed overview of various doping strategies to enhance the conductivity of Spiro-TTB, complete with experimental protocols and a summary of the resulting performance improvements.

Introduction to Doping of Spiro-TTB

Doping is a crucial technique to increase the charge carrier concentration and mobility in organic semiconductors like Spiro-TTB. The primary mechanism involves the oxidation of the Spiro-TTB molecule, creating radical cations (holes) that can move through the material, thus increasing its p-type conductivity. This process is typically achieved by introducing chemical additives, known as p-type dopants, into the Spiro-TTB host material.

Common Doping Strategies and Their Mechanisms

Several p-type dopants have been successfully employed to enhance the conductivity of spiro-type HTMs. While much of the foundational research has been conducted on the closely related Spiro-OMeTAD, the principles are readily applicable to Spiro-TTB. The most common doping strategies involve the use of lithium salts, organic bases, cobalt complexes, and Lewis acids.

Lithium Bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (B128874) (tBP)

The combination of LiTFSI and tBP is a widely adopted and effective method for doping spiro-type HTMs.

-

Mechanism: In the presence of oxygen and ambient moisture, LiTFSI facilitates the oxidation of Spiro-TTB. The Li+ ions are believed to interact with the TFSI- anions, promoting the formation of Spiro-TTB radical cations. tBP, a bulky organic base, is added to improve the solubility of LiTFSI in the host solution and to prevent the aggregation of Li+ ions, leading to a more uniform and morphologically stable doped film.

Tris(2-(1H-pyrazol-1-yl)-4-tert-butylpyridine)cobalt(III) Tris(bis(trifluoromethylsulfonyl)imide) (FK209)

FK209 is a powerful oxidizing agent used as a p-type dopant for spiro-type HTMs.

-

Mechanism: The Co(III) center in the FK209 complex readily accepts an electron from the Spiro-TTB molecule, oxidizing it to its radical cation form. This is a direct oxidation process that does not necessarily require the presence of oxygen, leading to a more controlled and efficient doping process compared to LiTFSI alone.

Tris(pentafluorophenyl)borane (BCF)

BCF is a strong Lewis acid that has emerged as a highly effective p-dopant for Spiro-TTB.

-